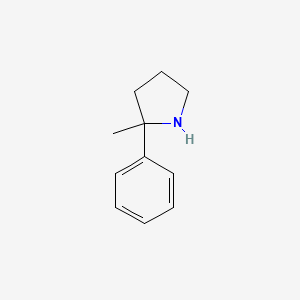
2-Methyl-2-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenylpyrrolidine is a chemical compound with the molecular formula C11H15N . It has a molecular weight of 161.25 . The compound is in liquid form .
Synthesis Analysis
While specific synthesis methods for 2-Methyl-2-phenylpyrrolidine were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for 2-Methyl-2-phenylpyrrolidine is1S/C11H15N/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 . This indicates the presence of a pyrrolidine ring with a methyl and a phenyl group attached to the same carbon. Physical And Chemical Properties Analysis
2-Methyl-2-phenylpyrrolidine is a liquid at room temperature . The predicted boiling point is 240.9±19.0 °C, and the predicted density is 0.963±0.06 g/cm3 .Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
2-Methyl-2-phenylpyrrolidine serves as a valuable chiral organocatalyst in asymmetric synthesis. Its unique structure allows it to participate in various reactions, such as Michael additions, Mannich reactions, and aldol reactions. Researchers have exploited its catalytic properties to create enantioselective products with high yields and excellent stereocontrol .
Derivatization for Medicinal Chemistry
The phenylpyrrolidine scaffold can be modified to create novel compounds with potential pharmaceutical applications. Researchers have functionalized 2-Methyl-2-phenylpyrrolidine to develop analogs targeting specific biological pathways. These derivatives may exhibit enhanced bioactivity, improved pharmacokinetics, or reduced toxicity .
Pyrrolidine-Based Ligands in Coordination Chemistry
2-Methyl-2-phenylpyrrolidine derivatives have been employed as ligands in coordination chemistry. Their ability to coordinate with metal ions makes them useful for designing catalysts, sensors, and luminescent materials. Researchers explore their coordination behavior and tailor ligand properties for specific applications .
Pyrrolidine Ring as a Scaffold for Drug Design
The pyrrolidine ring system is a common motif in drug discovery. Researchers have used 2-Methyl-2-phenylpyrrolidine as a starting point to design potential drug candidates. By introducing substituents or modifying the ring, they aim to create compounds with desired pharmacological properties .
Chiral Auxiliary in Asymmetric Synthesis
2-Methyl-2-phenylpyrrolidine acts as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds. It can control the stereochemistry of reactions, leading to optically active products. Researchers often employ it in conjunction with other reagents to achieve high enantioselectivity .
Deracemization of Tetrahydroquinolines
In recent studies, variants of enzymes have been developed using 2-Methyl-2-phenylpyrrolidine as a substrate. These engineered enzymes exhibit remarkable stereoselectivity and have been applied in the deracemization of 2-methyl-1,2,3,4-tetrahydroquinoline. The process yields predominantly one enantiomer, making it valuable for drug synthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-phenylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJABDJLKCWTDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpyrrolidine | |
CAS RN |
217633-10-8 |
Source


|
| Record name | 2-methyl-2-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2383889.png)
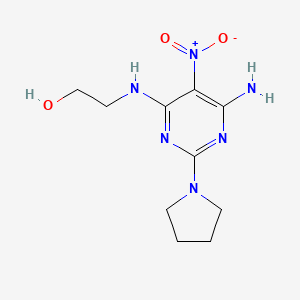

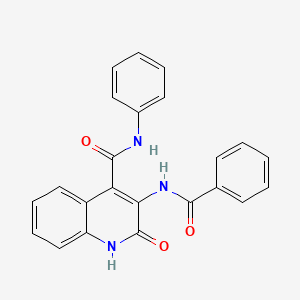
![6-Fluorospiro[2H-1-benzofuran-3,2'-oxirane]](/img/structure/B2383898.png)
![2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2383899.png)
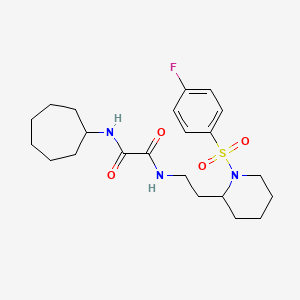
![N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2383904.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)


![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)
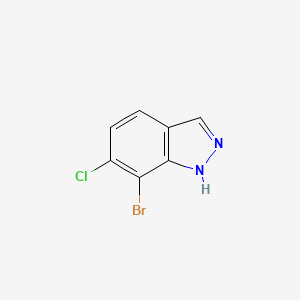
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2383911.png)